molecular formula C17H16N2O2 B1425090 Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate CAS No. 945655-38-9

Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate

Cat. No. B1425090
M. Wt: 280.32 g/mol
InChI Key: OYXBHEIHHDRPMU-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate is a chemical compound with the CAS Number: 945655-38-9 . It has a molecular weight of 280.33 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate is 1S/C17H16N2O2/c1-2-21-17(20)15-13-9-8-12(18)10-14(13)19-16(15)11-6-4-3-5-7-11/h3-10,19H,2,18H2,1H3 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Indoles

Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate is a compound of interest within the context of indole synthesis, a fundamental area in organic chemistry due to the broad applications of indoles in pharmaceuticals, agrochemicals, and natural products. Indole synthesis has been extensively studied, with methodologies ranging from classic Fischer synthesis to modern catalytic methods. For instance, the review by Taber and Tirunahari (2011) provides a comprehensive classification of all indole syntheses, highlighting the chemical versatility and the strategic approaches to access various indole frameworks. This encapsulates the importance of such derivatives in synthesizing complex indole alkaloids and other indole-containing compounds (Taber & Tirunahari, 2011).

Semisynthetic Resorbable Materials

The esterification of carboxylic acids, such as ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate, has led to the development of new materials based on modified natural polymers. For example, research into the esterification of hyaluronan has generated a class of materials promising for various clinical applications. These materials, obtained by partial or total esterification, demonstrate varied biological properties and potential in areas ranging from drug delivery to tissue engineering. The study by Campoccia et al. (1998) on ethyl and benzyl hyaluronan esters showcases the impact of esterification on the physico-chemical and biological properties of these materials (Campoccia et al., 1998).

Analytical Applications in Biochemistry

The ninhydrin reaction, which reacts with primary amino groups to form Ruhemann's purple, is an essential tool in biochemistry for analyzing amino acids, peptides, and proteins. The adaptability of this reaction to detect various compounds, including those derived from indole carboxylates, underscores its significance in agricultural, food, and medical sciences. Friedman's review (2004) on the applications of the ninhydrin reaction across a spectrum of scientific fields emphasizes the utility of such chemical reactions in understanding and analyzing the role of amino acids and their derivatives in biological systems (Friedman, 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Indole derivatives, including Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate, have a wide range of biological activities and potential therapeutic applications . Future research could focus on exploring these properties further and developing new derivatives with enhanced activity and specificity.

properties

IUPAC Name

ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)15-13-9-8-12(18)10-14(13)19-16(15)11-6-4-3-5-7-11/h3-10,19H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXBHEIHHDRPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680901
Record name Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate

CAS RN

945655-38-9
Record name Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945655-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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